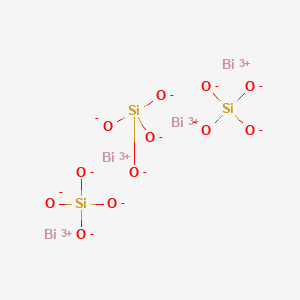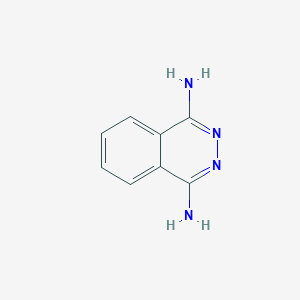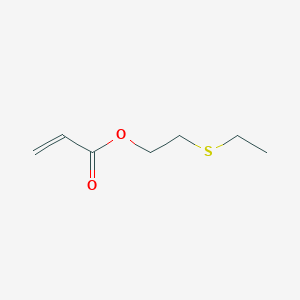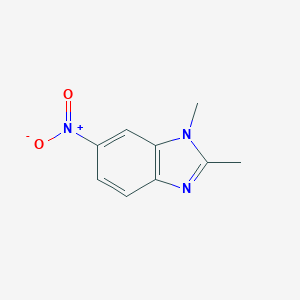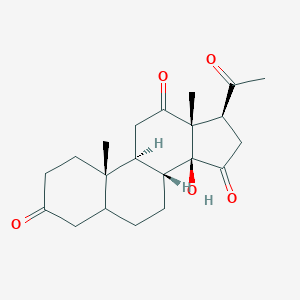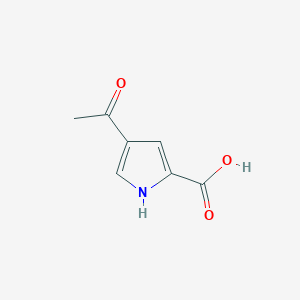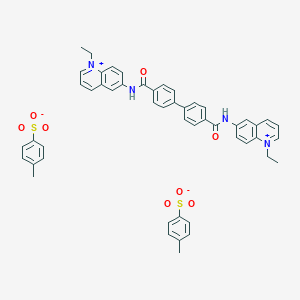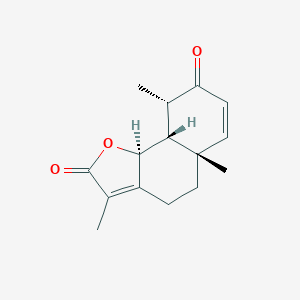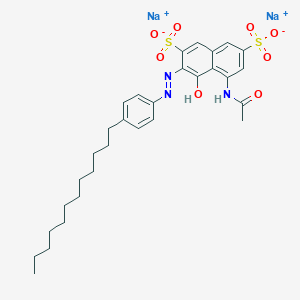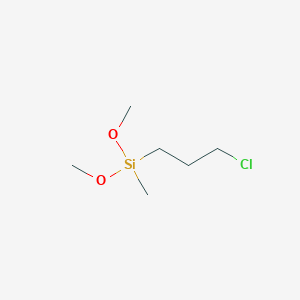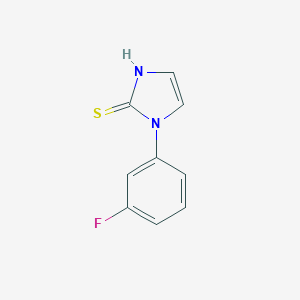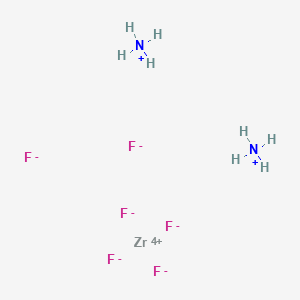
Diazanium;zirconium(4+);hexafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Diazanium;zirconium(4+);hexafluoride, is not directly reported in the provided papers. However, the papers do discuss related zirconium complexes and their properties, which can provide insights into the behavior of zirconium in various coordination environments. For instance, the synthesis and structural analysis of zirconium complexes with the N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene ligand are reported, highlighting the coordination mode of zirconium with nitrogen and carbon atoms . Additionally, the study of dilithium zirconium hexafluoride at high pressures reveals a phase transition and the coordination environment of zirconium and lithium ions . Lastly, complex zirconium fluorides with 4-amino-1,2,4-triazolium cation are synthesized, showing the formation of centrosymmetric dimers and the role of hydrogen bonding in the structure .
Synthesis Analysis
The synthesis of zirconium complexes often involves salt metathesis reactions. For example, the reaction of zirconocene dichloride with the dilithium salt of a diaza-butadiene ligand results in the formation of a bis-cyclopentadienyl zirconium complex . Similarly, the synthesis of dilithium zirconium hexafluoride involves the coordination of zirconium to fluorine atoms, which can be studied under high pressures to understand its structural transformations . The synthesis of complex zirconium fluorides with organic cations also involves the formation of hydrogen-bonded structures .
Molecular Structure Analysis
The molecular structures of zirconium complexes are diverse and can be elucidated using techniques such as single-crystal X-ray diffraction analysis. The complexes exhibit a σ(2),π coordination mode, where the metal ions are chelated through amido-nitrogen atoms and olefinic carbons . In the case of dilithium zirconium hexafluoride, the structure transitions from an octahedral coordination to a distorted square antiprism for zirconium atoms at high pressures . The complex fluorides with the 4-amino-1,2,4-triazolium cation demonstrate the presence of edge-sharing pentagonal bipyramids and the occurrence of cis- and trans-conformers of the cation .
Chemical Reactions Analysis
The reactivity of zirconium complexes can be explored through their use in catalytic reactions. For instance, a mono-cyclopentadienyl titanium complex bearing a dianionic ene-diamide ligand was used as a catalyst for the intermolecular hydrosilylation reaction of olefins, showing moderate activity . This suggests that related zirconium complexes could potentially exhibit similar catalytic behaviors, although specific reactions involving Diazanium;zirconium(4+);hexafluoride are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of zirconium complexes are influenced by their molecular structure and the nature of their ligands. The coordination environment, as well as the presence of hydrogen bonding, can affect properties such as stability, reactivity, and phase transitions under varying conditions . For example, the high-pressure behavior of dilithium zirconium hexafluoride indicates a significant volume change during its phase transition, which is relevant for understanding its compressibility and potential applications under extreme conditions .
Aplicaciones Científicas De Investigación
Application
Zr-MOFs have been explored for applications including but not limited to water adsorption and gas storage .
Method
The design and synthesis of Zr-MOFs are directed by reticular chemistry. This involves the rational design and synthesis of functional Zr-MOFs and the description of their structure–property relationship .
Results
Zr-MOFs serve as a major class of functional MOFs thanks to their high thermal, chemical and hydrolytic stability, large surface area, and tunable structures with versatile connectivity .
Biomedical Applications
Application
Zr-MOFs and their composites have been thoroughly investigated for various bio-related applications such as drug delivery, anti-cancer activity, bio-sensing, and imaging .
Method
The formation of cavities induced by waves generates localized hotspots within bubbles, thereby facilitating MOF synthesis. Zirconium tetrachloride (ZrCl4) and 1,4-benzenedicarboxylic acid (H2BDC) are both dissolved in a solution of dimethylformamide (DMF) .
Results
Zr-MOFs are comparatively stable with low cytotoxicity and high drug-loading capacity .
Gas Separation
Application
Zr-MOFs have been explored for applications including but not limited to gas storage and separation .
Method
The design and synthesis of Zr-MOFs are directed by reticular chemistry. This involves the rational design and synthesis of functional Zr-MOFs and the description of their structure–property relationship .
Results
Zr-MOFs serve as a major class of functional MOFs thanks to their high thermal, chemical and hydrolytic stability, large surface area, and tunable structures with versatile connectivity .
Nuclear Industry
Application
Some metal hexafluorides find applications due to their volatility. For example, uranium hexafluoride is used in the uranium enrichment process to produce fuel for nuclear reactors .
Method
Fluoride volatility can be exploited for nuclear fuel reprocessing .
Results
Uranium hexafluoride is an important intermediate in the purification of uranium .
Heterogeneous Catalysis
Application
Zr-MOFs have been explored for applications including but not limited to heterogeneous catalysis .
Method
The design and synthesis of Zr-MOFs are directed by reticular chemistry. This involves the rational design and synthesis of functional Zr-MOFs and the description of their structure–property relationship .
Results
Zr-MOFs serve as a major class of functional MOFs thanks to their high thermal, chemical and hydrolytic stability, large surface area, and tunable structures with versatile connectivity .
Chemical Sensing
Application
Zr-MOFs have been explored for applications including but not limited to chemical sensing .
Method
The design and synthesis of Zr-MOFs are directed by reticular chemistry. This involves the rational design and synthesis of functional Zr-MOFs and the description of their structure–property relationship .
Results
Zr-MOFs serve as a major class of functional MOFs thanks to their high thermal, chemical and hydrolytic stability, large surface area, and tunable structures with versatile connectivity .
Propiedades
IUPAC Name |
diazanium;zirconium(4+);hexafluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.2H3N.Zr/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFRXGDQGULMEN-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[F-].[F-].[F-].[F-].[F-].[F-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H8N2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazanium;zirconium(4+);hexafluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

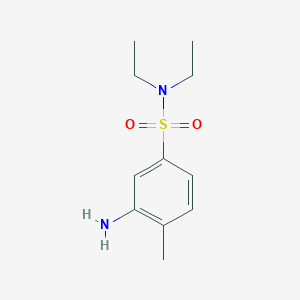
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
